molecular formula C8H9FN2OS B13286812 2-[(2-Fluorophenyl)sulfanyl]-N'-hydroxyethanimidamide

2-[(2-Fluorophenyl)sulfanyl]-N'-hydroxyethanimidamide

Cat. No.: B13286812
M. Wt: 200.24 g/mol
InChI Key: SQSNYAUOJXPERM-UHFFFAOYSA-N
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Description

2-[(2-Fluorophenyl)sulfanyl]-N’-hydroxyethanimidamide is a chemical compound with the molecular formula C8H9FN2OS and a molecular weight of 200.2332632 g/mol . This compound is characterized by the presence of a fluorophenyl group, a sulfanyl group, and a hydroxyethanimidamide group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 2-[(2-Fluorophenyl)sulfanyl]-N’-hydroxyethanimidamide involves several steps. One common method includes the reaction of 2-fluorothiophenol with ethyl chloroacetate to form an intermediate, which is then reacted with hydroxylamine hydrochloride to yield the final product . The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and other advanced chemical engineering techniques to improve yield and efficiency.

Chemical Reactions Analysis

2-[(2-Fluorophenyl)sulfanyl]-N’-hydroxyethanimidamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.

    Hydrolysis: The hydroxyethanimidamide group can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for hydrolysis . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-[(2-Fluorophenyl)sulfanyl]-N’-hydroxyethanimidamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.

    Industry: It is used in the development of new materials with specific chemical properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[(2-Fluorophenyl)sulfanyl]-N’-hydroxyethanimidamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by modulating the activity of certain enzymes and receptors, particularly those involved in oxidative stress and inflammatory pathways . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may inhibit the activity of enzymes like phospholipase A2, which plays a role in the inflammatory response.

Comparison with Similar Compounds

2-[(2-Fluorophenyl)sulfanyl]-N’-hydroxyethanimidamide can be compared with other similar compounds, such as:

The uniqueness of 2-[(2-Fluorophenyl)sulfanyl]-N’-hydroxyethanimidamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications and potential therapeutic uses.

Biological Activity

The compound 2-[(2-Fluorophenyl)sulfanyl]-N'-hydroxyethanimidamide is an organic molecule of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. Understanding its biological activity involves examining its mechanisms of action, target interactions, and overall efficacy against various pathogens and cancer cell lines.

Chemical Structure

The molecular structure of this compound includes:

  • A fluorophenyl group that may enhance lipophilicity and biological interactions.
  • A sulfanyl (thioether) group contributing to its reactivity and potential interactions with biological macromolecules.
  • An N'-hydroxyethanimidamide moiety, which is crucial for its biological activity.

The primary mechanisms through which this compound exhibits biological activity include:

  • Inhibition of Bacterial Growth : Preliminary studies indicate that compounds with similar structures can inhibit the growth of Gram-negative bacteria such as E. coli and Pseudomonas spp. These effects are likely due to interference with bacterial cell wall synthesis or protein synthesis pathways .
  • Anticancer Activity : The compound may also exhibit cytotoxic effects on various cancer cell lines, potentially through mechanisms such as apoptosis induction or cell cycle arrest .

Biological Activity Data

The following table summarizes the biological activities associated with this compound and related compounds:

Compound NameActivity TypeTarget Organisms/CellsObserved EffectsReference
This compoundAntimicrobialE. coli, Pseudomonas spp.Significant growth inhibition
N'-[(E)-(2-fluorophenyl)methylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazideAnticancerVarious cancer cell linesInduction of apoptosis
Thioacetamide derivativesAntimicrobialE. coliInhibition of folate biosynthesis

Case Study 1: Antimicrobial Efficacy

In a study focused on the antimicrobial properties of structurally similar compounds, it was found that derivatives containing the sulfanyl group exhibited enhanced activity against multi-drug resistant bacterial strains. The mechanism was attributed to disruption in essential metabolic pathways, including those involved in cysteine biosynthesis .

Case Study 2: Anticancer Potential

Research on benzimidazole derivatives, which share structural characteristics with this compound, demonstrated significant cytotoxicity against various cancer cell lines. The studies indicated that these compounds could effectively induce apoptosis through mitochondrial pathways, suggesting a promising avenue for further development in cancer therapeutics .

Properties

Molecular Formula

C8H9FN2OS

Molecular Weight

200.24 g/mol

IUPAC Name

2-(2-fluorophenyl)sulfanyl-N'-hydroxyethanimidamide

InChI

InChI=1S/C8H9FN2OS/c9-6-3-1-2-4-7(6)13-5-8(10)11-12/h1-4,12H,5H2,(H2,10,11)

InChI Key

SQSNYAUOJXPERM-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=C(C(=C1)F)SC/C(=N/O)/N

Canonical SMILES

C1=CC=C(C(=C1)F)SCC(=NO)N

Origin of Product

United States

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